molecular formula C13H10BrN3O2S B8315043 5-bromo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8315043
M. Wt: 352.21 g/mol
InChI Key: QFSKXJBOHKJOJD-UHFFFAOYSA-N
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Patent
US08580802B2

Procedure details

As shown in FIG. 1—step iv, a mixture of compound 1004 (140 mg, 0.40 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer (121 mg, 0.477 mmol), PdCl2 dppf2 (16 mg, 0.02 mmol) and potassium acetate (117 mg, 1.19 mmol) in 2 mL of DME were microwaved at 150° C. for 10 minutes. The reaction mixture was filtered through a short pad of silica gel with 30% EtOAc-70% hexanes as eluent to provide, after concentration to dryness, 158 mg (98%) of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, compound 1005: ESMS M+1=317.07.
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
117 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[CH:9]=[N:8][CH:7]=[N:6][C:5]=2[N:4]([S:11]([C:14]2[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=2)(=[O:13])=[O:12])[CH:3]=1.[CH3:21][C:22]1([CH3:29])[C:26]([CH3:28])([CH3:27])[O:25][BH:24][O:23]1.C([O-])(=O)C.[K+]>COCCOC.Cl[Pd]Cl>[CH3:21][C:22]1([CH3:29])[C:26]([CH3:28])([CH3:27])[O:25][B:24]([C:2]2[C:10]3[CH:9]=[N:8][CH:7]=[N:6][C:5]=3[N:4]([S:11]([C:14]3[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[CH:3]=2)[O:23]1 |f:2.3|

Inputs

Step One
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
BrC1=CN(C=2N=CN=CC21)S(=O)(=O)C2=CC=C(C)C=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Name
Quantity
117 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were microwaved at 150° C. for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a short pad of silica gel with 30% EtOAc-70% hexanes as eluent
CUSTOM
Type
CUSTOM
Details
to provide
CONCENTRATION
Type
CONCENTRATION
Details
after concentration to dryness, 158 mg (98%) of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, compound 1005

Outcomes

Product
Name
Type
Smiles
CC1(OB(OC1(C)C)C1=CN(C=2N=CN=CC21)S(=O)(=O)C2=CC=C(C)C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.